1-Phenylcyclobutanecarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenylcyclobutane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c12-10(13)11(7-4-8-11)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZCPOWPDHIZKIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=CC=C2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Phenylcyclobutanecarboxamide: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 1-Phenylcyclobutanecarboxamide, a molecule of interest in medicinal chemistry. This document delves into the fundamental physicochemical properties, a detailed synthetic pathway, and an analysis of its spectral characteristics. Furthermore, it explores the pharmacological context of this compound, drawing insights from structurally related analogs to highlight its potential as a scaffold in drug discovery. As a self-validating system of information, this guide is designed to be a foundational resource for researchers navigating the synthesis and potential applications of novel carboxamide derivatives.

Physicochemical Properties

1-Phenylcyclobutanecarboxamide is a crystalline solid at room temperature. A summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃NO | - |

| Molecular Weight | 175.23 g/mol | - |

| CAS Number | 17380-65-3 | - |

| Melting Point | 78-79 °C | Commercial Supplier Data |

| Boiling Point | Not reported in literature. | - |

| Solubility | While specific experimental data is limited, amides of this nature generally exhibit low solubility in water and higher solubility in organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO).[1][2][3][4] | General Chemical Principles |

| Appearance | White to off-white crystalline solid (predicted). | - |

Synthesis of 1-Phenylcyclobutanecarboxamide

The synthesis of 1-Phenylcyclobutanecarboxamide can be achieved through a two-step process starting from the commercially available 1-phenylcyclobutanecarbonitrile. The first step involves the hydrolysis of the nitrile to the corresponding carboxylic acid, followed by amidation.

Step 1: Synthesis of 1-Phenylcyclobutanecarboxylic Acid

The initial step is the hydrolysis of 1-phenylcyclobutanecarbonitrile to 1-phenylcyclobutanecarboxylic acid. This transformation is typically carried out under basic conditions with heating.

Experimental Protocol: Hydrolysis of 1-Phenylcyclobutanecarbonitrile

-

Materials:

-

1-Phenylcyclobutanecarbonitrile

-

Potassium hydroxide (KOH)

-

Ethylene glycol

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether

-

Chloroform

-

Anhydrous magnesium sulfate

-

Water

-

Saturated brine solution

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 1-phenylcyclobutanecarbonitrile in ethylene glycol.

-

Add potassium hydroxide pellets to the solution.

-

Heat the reaction mixture to 185-190 °C under a nitrogen atmosphere for approximately 6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

After the reaction is complete, cool the mixture to room temperature and dilute with water.

-

Extract the aqueous mixture with diethyl ether to remove any unreacted starting material or non-acidic impurities.

-

Acidify the aqueous layer to a pH of less than 2 by the slow addition of concentrated hydrochloric acid.

-

Extract the acidified aqueous layer with chloroform.

-

Combine the organic extracts, wash with water and then with a saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-phenylcyclobutanecarboxylic acid.

-

Step 2: Amidation of 1-Phenylcyclobutanecarboxylic Acid

The final step is the conversion of 1-phenylcyclobutanecarboxylic acid to 1-Phenylcyclobutanecarboxamide. This can be achieved through various amide coupling methods. A common and effective method involves the use of a coupling agent such as thionyl chloride to form the acyl chloride, followed by reaction with ammonia.

Experimental Protocol: Amidation of 1-Phenylcyclobutanecarboxylic Acid

-

Materials:

-

1-Phenylcyclobutanecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

Concentrated aqueous ammonia (NH₄OH)

-

Saturated sodium bicarbonate solution

-

Water

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 1-phenylcyclobutanecarboxylic acid in anhydrous dichloromethane.

-

Cool the solution in an ice bath and slowly add thionyl chloride dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.

-

Cool the reaction mixture and carefully remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the resulting crude acyl chloride in anhydrous dichloromethane and cool in an ice bath.

-

Slowly add concentrated aqueous ammonia to the stirred solution. A white precipitate should form.

-

Allow the reaction to stir for an additional 1-2 hours at room temperature.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Phenylcyclobutanecarboxamide.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Caption: Synthetic workflow for 1-Phenylcyclobutanecarboxamide.

Spectral Analysis (Predicted)

Due to the limited availability of published experimental spectra for 1-Phenylcyclobutanecarboxamide, the following analyses are based on predictive models and known spectral data of analogous compounds. These predictions serve as a guide for the characterization of the synthesized molecule.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 1-Phenylcyclobutanecarboxamide is expected to show distinct signals corresponding to the aromatic, cyclobutyl, and amide protons.

-

Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.4 ppm.

-

Amide Protons (CONH₂): Two broad singlets, corresponding to the two non-equivalent amide protons, are expected in the region of δ 5.5-7.5 ppm. The chemical shift of these protons can be highly variable depending on the solvent and concentration.

-

Cyclobutyl Protons (CH₂): The six protons of the cyclobutane ring are expected to appear as complex multiplets in the upfield region, likely between δ 1.8-2.8 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 175-180 ppm.

-

Aromatic Carbons (C₆H₅): Multiple signals in the range of δ 125-145 ppm. The quaternary carbon attached to the cyclobutane ring will likely be at the downfield end of this range.

-

Quaternary Cyclobutyl Carbon (C-Ph): A signal around δ 50-60 ppm.

-

Cyclobutyl Carbons (CH₂): Signals for the methylene carbons of the cyclobutane ring are expected in the range of δ 20-40 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the amide and aromatic functional groups.

-

N-H Stretching: Two medium intensity bands in the region of 3100-3500 cm⁻¹, characteristic of a primary amide.[5][6]

-

C=O Stretching: A strong, sharp absorption band around 1640-1680 cm⁻¹, indicative of the amide carbonyl group.[6]

-

C-N Stretching: A band in the region of 1380-1420 cm⁻¹.

-

Aromatic C-H Stretching: Weak to medium bands above 3000 cm⁻¹.

-

Aromatic C=C Stretching: Medium intensity bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 175, corresponding to the molecular weight of the compound.

-

Major Fragments: Fragmentation is likely to occur via cleavage of the cyclobutane ring and loss of the amide group. Key fragments could include:

-

m/z = 117: Loss of the carboxamide group ([M - CONH₂]⁺).

-

m/z = 104: Phenylcyclobutyl cation.

-

m/z = 77: Phenyl cation ([C₆H₅]⁺).

-

Caption: Predicted mass spectrometry fragmentation of 1-Phenylcyclobutanecarboxamide.

Pharmacological Context and Potential Applications

While 1-Phenylcyclobutanecarboxamide itself has not been extensively studied for its pharmacological activity, its structural analogs, particularly those with different cycloalkane rings, have shown significant biological effects.

Derivatives of 1-phenylcycloalkanecarboxylic acids have been investigated as potent and selective ligands for sigma 1 (σ₁) receptors.[7] The sigma 1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a target for the treatment of neurological and psychiatric disorders. Ligands of the sigma 1 receptor have shown potential as antitussive, anticonvulsant, and anti-ischemic agents.[7]

The structural motif of a phenyl group attached to a small cycloalkane ring is a key feature in several centrally acting compounds. For instance, analogs of 1-phenylcyclohexylamine have been studied for their anticonvulsant properties.[8] It is plausible that 1-Phenylcyclobutanecarboxamide could serve as a valuable scaffold for the development of novel central nervous system (CNS) active agents. Further research into its binding affinity at various receptors and its in vivo effects is warranted to explore its therapeutic potential.

Safety and Handling

Detailed toxicological data for 1-Phenylcyclobutanecarboxamide is not available. However, based on the safety data for the related compound 1-phenylcyclobutanecarboxylic acid and general principles for handling chemical reagents, the following precautions should be observed:

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[9] Avoid inhalation of dust and contact with skin and eyes.[10] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9]

-

In case of contact:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]

-

Skin: Wash with plenty of soap and water.[9]

-

Inhalation: Move the person to fresh air and keep comfortable for breathing.[9]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[9]

-

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[9]

References

-

Kachur, J. F., et al. (1994). Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands. Journal of Medicinal Chemistry, 37(18), 2886-2892. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0195981). Retrieved from [Link]

-

UCLA Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0289499). Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-PHENYLBUTYRONITRILE. Retrieved from [Link]

-

Thurkauf, A., et al. (1990). Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues. Journal of Medicinal Chemistry, 33(5), 1452-1458. [Link]

-

PhytoBank. (n.d.). 1H NMR Spectrum (PHY0074798). Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0040733). Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenylcyclobutanecarbonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenylcyclopentanecarbonitrile. Retrieved from [Link]

-

Journal of the Chemical Society. (1956). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Retrieved from [Link]

-

Specac. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

ResearchGate. (2017). (PDF) Interpretation of Mass Spectra. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR Chart. Retrieved from [Link]

-

NIST. (n.d.). Cyclobutanecarboxamide, N,N-dibutyl-. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 12.2: Interpreting Mass Spectra. Retrieved from [Link]

-

Analytical Chemistry. (2007). Extending the Range of Compounds Amenable for Gas Chromatography-Mass Spectrometric Analysis. Retrieved from [Link]

-

Organic Syntheses. (2025). Synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane from Methyl Phenyl Sulfone and Epichlorohydrin. Retrieved from [Link]

-

ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?. Retrieved from [Link]

-

USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. Retrieved from [Link]

-

gChem Global. (n.d.). DMSO. Retrieved from [Link]

-

National Institutes of Health. (2019). Pharmacological effects of gallic acid in health and diseases: A mechanistic review. Retrieved from [Link]

-

Journal of Chemical & Engineering Data. (2010). Solubility of Clindamycin Phosphate in Methanol, Ethanol, and Dimethyl Sulfoxide. Retrieved from [Link]

-

ResearchGate. (2018). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. gchemglobal.com [gchemglobal.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-Phenylcyclobutanecarboxamide: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

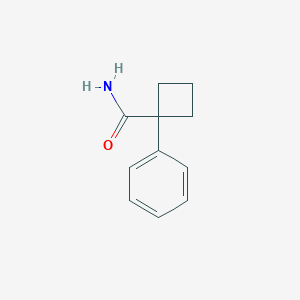

1-Phenylcyclobutanecarboxamide is a chemical compound featuring a phenyl group and a carboxamide moiety attached to the same carbon of a cyclobutane ring. This structure is of interest to medicinal chemists and drug development professionals due to the prevalence of the cyclobutane motif in biologically active molecules. The rigid, puckered nature of the cyclobutane ring can impart unique conformational constraints on molecules, influencing their binding to biological targets. This guide provides a comprehensive overview of the chemical structure, IUPAC name, and synthetic approaches for 1-Phenylcyclobutanecarboxamide, alongside a discussion of its predicted physicochemical and spectroscopic properties.

Chemical Structure and Nomenclature

The fundamental attributes of 1-Phenylcyclobutanecarboxamide are summarized below:

| Attribute | Value |

| IUPAC Name | 1-phenylcyclobutane-1-carboxamide |

| CAS Number | 17380-65-3 |

| Molecular Formula | C₁₁H₁₃NO |

| Molecular Weight | 175.23 g/mol |

The structure consists of a four-membered carbocyclic ring (cyclobutane) where one carbon atom is substituted with both a phenyl group (-C₆H₅) and a primary carboxamide group (-CONH₂).

Structure:

Synthesis of 1-Phenylcyclobutanecarboxamide

The synthesis of 1-Phenylcyclobutanecarboxamide can be logically approached in two main stages: the formation of the key intermediate, 1-phenylcyclobutanecarboxylic acid, followed by its conversion to the target primary amide.

Part 1: Synthesis of 1-Phenylcyclobutanecarboxylic Acid

A reliable method for the synthesis of 1-phenylcyclobutanecarboxylic acid starts from 1-phenyl-1-cyclobutanecarbonitrile. The nitrile is hydrolyzed under basic conditions to yield the corresponding carboxylic acid.

Experimental Protocol: Hydrolysis of 1-Phenyl-1-cyclobutanecarbonitrile

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 1-phenyl-1-cyclobutanecarbonitrile (1 equivalent) in ethylene glycol.

-

Addition of Base: Add potassium hydroxide (3 equivalents, 85% purity) to the solution.

-

Heating: Heat the reaction mixture to 185-190 °C under a nitrogen atmosphere for approximately 6 hours. The progress of the reaction should be monitored by a suitable technique, such as LC-MS.

-

Workup:

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous mixture with ether (3 x volume of the aqueous layer) to remove any unreacted starting material or non-acidic byproducts.

-

Acidify the aqueous layer with concentrated hydrochloric acid to a pH of less than 2. This will precipitate the carboxylic acid.

-

Extract the acidified aqueous layer with chloroform (2 x volume of the aqueous layer).

-

-

Isolation and Purification:

-

Combine the chloroform extracts and wash sequentially with water and saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-phenylcyclobutanecarboxylic acid.

-

Causality Behind Experimental Choices:

-

High Temperature and Ethylene Glycol: The hydrolysis of a sterically hindered nitrile requires significant energy input, hence the high reaction temperature. Ethylene glycol is used as a high-boiling point solvent to achieve and maintain this temperature.

-

Potassium Hydroxide: A strong base is necessary to facilitate the hydrolysis of the nitrile group to the carboxylate salt.

-

Acidification: The carboxylate salt is protonated by the addition of a strong acid to yield the neutral carboxylic acid, which is more soluble in organic solvents, allowing for its extraction.

Part 2: Conversion of 1-Phenylcyclobutanecarboxylic Acid to 1-Phenylcyclobutanecarboxamide

General Protocol: Carboxylic Acid to Primary Amide via Acyl Chloride

-

Acyl Chloride Formation:

-

In a fume hood, suspend 1-phenylcyclobutanecarboxylic acid (1 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.5-2 equivalents). If using oxalyl chloride, a catalytic amount of dimethylformamide (DMF) is typically added.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the evolution of gas ceases.

-

The solvent and excess reagent are typically removed under reduced pressure to yield the crude acyl chloride, which is often used immediately in the next step.

-

-

Amidation:

-

Dissolve the crude 1-phenylcyclobutanecarbonyl chloride in a dry, aprotic solvent like DCM or THF.

-

Cool the solution in an ice bath.

-

Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

-

Workup and Purification:

-

Quench the reaction with water.

-

Separate the organic layer. If the product is in the aqueous layer, extract with an appropriate organic solvent.

-

Wash the organic layer with brine, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Self-Validating System: The formation of the acyl chloride is visually confirmed by the evolution of gas (SO₂ or CO and CO₂). The subsequent amidation reaction is typically exothermic. The purity of the final product can be confirmed by melting point analysis and spectroscopic methods.

Physicochemical and Spectroscopic Characterization

While experimental data for 1-Phenylcyclobutanecarboxamide is not available in the cited literature, we can predict its characteristic properties based on its structure and data from analogous compounds.

Predicted Physicochemical Properties

| Property | Predicted Value/Range | Rationale |

| Melting Point | Solid at room temperature, likely with a melting point above 100 °C. | The presence of the amide group allows for strong intermolecular hydrogen bonding, leading to a higher melting point compared to non-hydrogen bonding analogs. |

| Boiling Point | High, likely > 300 °C. | Significant intermolecular forces (hydrogen bonding and dipole-dipole interactions) will require a large amount of energy to overcome for boiling. |

| Solubility | Sparingly soluble in water. Soluble in polar organic solvents like ethanol, methanol, and DMSO. | The amide group can participate in hydrogen bonding with water, but the bulky, nonpolar phenyl and cyclobutane groups will limit aqueous solubility. |

Predicted Spectroscopic Data

¹H NMR Spectroscopy:

-

Aromatic Protons (C₆H₅): Multiplets in the range of δ 7.2-7.5 ppm.

-

Amide Protons (-NH₂): Two broad singlets, typically in the range of δ 5.5-8.0 ppm, which are exchangeable with D₂O.

-

Cyclobutane Protons (-CH₂-): A series of complex multiplets in the range of δ 1.8-2.8 ppm. The protons on the carbons adjacent to the substituted carbon will be deshielded and appear further downfield.

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (-C=O): A signal in the range of δ 170-180 ppm.

-

Aromatic Carbons (C₆H₅): Signals in the range of δ 125-145 ppm.

-

Quaternary Carbon (C-C₆H₅(CONH₂)): A signal around δ 45-55 ppm.

-

Cyclobutane Carbons (-CH₂-): Signals in the range of δ 15-35 ppm.

Infrared (IR) Spectroscopy:

-

N-H Stretch: Two bands (for the primary amide) in the region of 3100-3500 cm⁻¹.

-

C=O Stretch (Amide I band): A strong, sharp absorption around 1640-1680 cm⁻¹.

-

N-H Bend (Amide II band): An absorption around 1620-1650 cm⁻¹.

-

C-H Stretch (Aromatic): Absorptions just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak at m/z = 175.

-

Major Fragmentation Pathways:

-

Loss of the amide group (-NH₂) to give a fragment at m/z = 159.

-

Alpha-cleavage with loss of the carboxamide group to form a phenylcyclobutyl cation.

-

Fragmentation of the cyclobutane ring.

-

Potential Applications in Drug Discovery

While specific pharmacological data for 1-Phenylcyclobutanecarboxamide is not documented in the searched literature, the structural motif is of interest in medicinal chemistry. Cyclobutane rings are incorporated into drug candidates to explore conformational space and improve metabolic stability. The amide functionality is a common feature in many pharmaceuticals, contributing to binding interactions and influencing pharmacokinetic properties. Derivatives of phenylcyclobutane have been investigated for their potential biological activities. Therefore, 1-Phenylcyclobutanecarboxamide serves as a valuable scaffold for the synthesis of more complex molecules for screening in various therapeutic areas.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, IUPAC nomenclature, and synthetic strategies for 1-Phenylcyclobutanecarboxamide. While experimental data for the final compound is limited in the public domain, this guide offers predicted physicochemical and spectroscopic properties based on established chemical principles. The synthetic protocols for the precursor and the general methods for the final amidation step provide a solid foundation for researchers to produce this compound for further study. The unique structural features of 1-Phenylcyclobutanecarboxamide make it an interesting building block for the development of novel therapeutic agents.

References

There are no direct scientific publications detailing the synthesis and properties of 1-Phenylcyclobutanecarboxamide in the provided search results. The synthesis protocols are based on analogous and well-established chemical transformations. The IUPAC name and CAS number are confirmed by chemical supplier databases.

The Unseen Scaffolding: A Technical Guide to the Discovery and History of 1-Phenylcyclobutanecarboxamide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: The Quiet Emergence of a Core Moiety

In the vast landscape of medicinal chemistry, some molecules command the spotlight, their discovery and development heralded by landmark publications. Others, like 1-Phenylcyclobutanecarboxamide, emerge more quietly, their significance built upon the foundational work of analogous structures and the persistent exploration of structure-activity relationships. This guide delves into the technical history and discovery of 1-Phenylcyclobutanecarboxamide, a molecule that, while not a blockbuster drug itself, represents a key structural motif in the broader quest for novel therapeutics targeting the central nervous system (CNS). We will explore its synthetic origins, the pharmacological rationale that likely spurred its creation, and its place within the historical context of CNS drug discovery.

Section 1: The Genesis of a Scaffold - Early Investigations into Phenylcycloalkane Derivatives

The story of 1-Phenylcyclobutanecarboxamide does not begin with its own synthesis but rather with the exploration of its close chemical cousins: phenylcycloalkane derivatives. In the mid-20th century, a significant research thrust was aimed at discovering new anticonvulsant and CNS-active agents. Researchers systematically modified existing pharmacophores to understand how changes in molecular architecture would affect biological activity.

The Precedent of Phenylcycloalkylamines

A crucial line of inquiry involved the synthesis and testing of 1-phenylcycloalkylamines. Notably, 1-phenylcyclohexylamine and its analogues were investigated for their anticonvulsant properties.[1][2] These studies demonstrated that the presence of a phenyl group attached to a cycloalkane ring could confer potent activity in animal models of seizures, such as the maximal electroshock (MES) seizure test.[1] A key finding was that contracting the cyclohexane ring to a cyclopentane resulted in a compound, 1-phenylcyclopentylamine, that retained anticonvulsant efficacy, suggesting that the size of the cycloalkane ring was a tunable parameter for optimizing activity and mitigating motor toxicity.[1] This established a critical precedent: the phenylcycloalkane scaffold was a promising starting point for the development of CNS-active compounds.

The Carboxamide Moiety: A Privileged Pharmacophore

Concurrently, the carboxamide functional group was recognized as a "privileged pharmacophore" in drug discovery. Its ability to form hydrogen bonds and its metabolic stability made it a common feature in a wide array of therapeutic agents. The inclusion of a carboxamide was a logical step for medicinal chemists seeking to modulate the physicochemical properties and biological interactions of the phenylcycloalkane core.

Section 2: The Likely Impetus - Early Studies on Cyclobutane Carboxamides

While a definitive "discovery" paper for 1-Phenylcyclobutanecarboxamide remains elusive in the public domain, a seminal 1954 publication by Fons, Oldfield, and LaForge provides a compelling insight into the intellectual currents of the time. This research detailed the synthesis and pharmacological evaluation of a series of urea derivatives of cyclobutanecarboxylic acid for their CNS depressant and anticonvulsant activities.[3] Although this paper does not specifically mention the 1-phenyl derivative, it is highly probable that this work inspired further exploration of substituted cyclobutanecarboxamides, including the introduction of an aryl group at the 1-position to enhance potency, a common strategy in medicinal chemistry.

Section 3: The Synthetic Pathway - A Retro-Engineered Protocol

Based on available literature for the synthesis of its precursors and related compounds, a robust and logical synthetic route to 1-Phenylcyclobutanecarboxamide can be postulated. The synthesis would logically proceed through the formation of the key intermediate, 1-phenylcyclobutanecarboxylic acid.

Synthesis of 1-Phenylcyclobutanecarboxylic Acid

The likely starting material for this synthesis is phenylacetonitrile.

Step 1: Alkylation to form 1-Phenylcyclobutanecarbonitrile

Phenylacetonitrile can be reacted with 1,3-dibromopropane in the presence of a strong base, such as sodium amide or sodium hydride, to form 1-phenylcyclobutanecarbonitrile.

Step 2: Hydrolysis to 1-Phenylcyclobutanecarboxylic Acid

The resulting nitrile is then subjected to hydrolysis, typically under basic conditions (e.g., potassium hydroxide in ethylene glycol) followed by acidification, to yield 1-phenylcyclobutanecarboxylic acid.[4]

Amidation to 1-Phenylcyclobutanecarboxamide

The final step involves the conversion of the carboxylic acid to the primary amide.

Step 3: Formation of the Amide

This can be achieved through several standard methods. A common approach is to first convert the carboxylic acid to its more reactive acid chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with ammonia.

Section 4: Postulated Pharmacological Profile

Given the historical context and the pharmacological activity of its structural relatives, it is highly probable that 1-Phenylcyclobutanecarboxamide was synthesized and evaluated for its effects on the central nervous system.

Anticonvulsant and CNS Depressant Activity

The primary hypothesis is that 1-Phenylcyclobutanecarboxamide would exhibit anticonvulsant and general CNS depressant properties. The phenylcycloalkane core, as established by earlier studies, is associated with these effects. The carboxamide group would modulate the polarity and hydrogen bonding potential of the molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. It is plausible that this compound was tested in preclinical models such as the maximal electroshock seizure (MES) test and pentylenetetrazol (PTZ)-induced seizure models to assess its anticonvulsant potential.

Structure-Activity Relationship (SAR) Insights

The synthesis of 1-Phenylcyclobutanecarboxamide would have been a logical step in a broader SAR study of phenylcycloalkanecarboxamides. By varying the size of the cycloalkane ring (from cyclopropane to cyclohexane and beyond) and observing the resulting changes in biological activity, researchers could deduce critical information about the optimal spatial arrangement of the phenyl and carboxamide groups for target engagement.

Table 1: Comparative Analysis of Phenylcycloalkane Scaffolds

| Scaffold | Ring Strain | Conformational Flexibility | Postulated Impact on Activity |

| Phenylcyclopropane | High | Low | Potentially rigid binding, but higher reactivity |

| Phenylcyclobutane | Moderate | Moderate | A balance between rigidity and synthetic accessibility |

| Phenylcyclopentane | Low | High | Increased flexibility, potentially allowing for better receptor fit |

| Phenylcyclohexane | Very Low | Very High | High flexibility, may adopt multiple conformations |

Section 5: The Unwritten Chapter and Future Directions

The history of 1-Phenylcyclobutanecarboxamide is, in many ways, an unwritten one. While we can infer its origins and likely purpose from the surrounding scientific literature, the specific details of its discovery remain in the annals of industrial or academic laboratories. It is possible that the compound was synthesized and tested, but for various reasons—such as suboptimal activity, undesirable side effects, or a shift in research priorities—it was never pursued for further development, and the initial findings were not published.

However, the core structure of 1-Phenylcyclobutanecarboxamide remains a valuable scaffold for modern drug discovery. The unique conformational constraints imposed by the cyclobutane ring can be exploited to design ligands with high selectivity for their biological targets. Future research could revisit this seemingly simple molecule, employing modern computational and screening techniques to explore its potential against a wider range of CNS targets.

Conclusion

The discovery and history of 1-Phenylcyclobutanecarboxamide are a testament to the systematic and often incremental nature of drug discovery. While it may not have a dramatic origin story, its existence is a logical consequence of the scientific exploration of its time. By understanding the historical context and the synthetic and pharmacological rationale behind its likely creation, we can appreciate the enduring value of this and similar molecular scaffolds in the ongoing search for novel and effective medicines.

References

Sources

- 1. Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticonvulsant activities of 1-phenylcyclohexylamine and its conformationally restricted analog 1,1-pentamethylenetetrahydroisoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and neuropharmacology of cyclobutanecarbonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Phenylcyclobutanecarboxylic acid | 37828-19-6 [chemicalbook.com]

An In-Depth Technical Guide to the Mechanism of Action of α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulators: A Framework for Understanding Phenyl-Cyclic Carboxamides

This guide provides a comprehensive technical overview of the mechanism of action for a pivotal class of neuromodulatory compounds: positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (nAChR). While specific research on "1-Phenylcyclobutanecarboxamide" is not extensively available in public literature, its core structure aligns with scaffolds known to interact with the α7 nAChR. Therefore, this document will elucidate the well-established principles of α7 nAChR positive allosteric modulation, providing a robust framework for researchers, scientists, and drug development professionals to understand the potential mechanism of action for this and related chemical entities.

Introduction: The Therapeutic Promise of α7 nAChR Modulation

The α7 nicotinic acetylcholine receptor (nAChR) is a critical ligand-gated ion channel in the central nervous system, implicated in a range of cognitive functions including learning, memory, and attention.[1][2] Its dysfunction is linked to the pathophysiology of several neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia.[1][3][4]

Directly activating these receptors with agonists has been a therapeutic strategy, but it carries the inherent risk of causing receptor desensitization and disrupting the natural, phasic signaling of the endogenous neurotransmitter, acetylcholine (ACh).[3][5] A more refined approach is positive allosteric modulation. PAMs do not activate the receptor directly but instead bind to a distinct allosteric site, enhancing the receptor's response only when acetylcholine is present.[5][6][7][8] This elegant mechanism amplifies physiological signaling without overriding it, offering a promising therapeutic window.

This guide will deconstruct the molecular mechanism of α7 nAChR PAMs, detail the downstream consequences of their action, and provide validated experimental protocols for their characterization.

The Molecular Target: α7 Nicotinic Acetylcholine Receptor

The α7 nAChR is a homopentameric channel, meaning it is composed of five identical α7 subunits arranged around a central ion pore.[1][9] This structure is unique among the broader nAChR family.

Key Characteristics:

-

High Calcium Permeability: Unlike other nAChRs, the α7 subtype has a high relative permeability to Ca²⁺ ions. This influx of calcium acts as a critical second messenger, initiating a cascade of intracellular signaling events.

-

Rapid Desensitization: Upon binding to an agonist like acetylcholine, the α7 nAChR channel opens for only a very brief period before entering a prolonged, non-conductive desensitized state.[6][10] This rapid desensitization is a key feature that PAMs are designed to overcome.

-

Low Open Probability: Even when an agonist is bound, the intrinsic probability of the channel opening is low.[10]

These properties make the α7 nAChR a challenging but highly valuable drug target. The goal of a PAM is to modify these gating properties to enhance the physiological signal.

The Core Mechanism: Positive Allosteric Modulation in Detail

Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric (agonist-binding) site.[6][7][8] This binding event induces a conformational change in the receptor that alters its function. For α7 nAChR PAMs, this modulation results in a potentiation of the current flowing through the channel in response to an agonist.

There are two primary classes of α7 PAMs, distinguished by their effect on the receptor's desensitization kinetics.[1][6][7][8]

-

Type I PAMs: These modulators primarily increase the peak amplitude of the agonist-evoked current without significantly affecting the rapid rate of desensitization.[1][7][8] They essentially increase the probability of the channel opening upon agonist binding.

-

Type II PAMs: This class of modulators, to which compounds like the well-studied PNU-120596 belong, has a more profound effect. They not only increase the peak current but also dramatically slow the rate of desensitization and can even reactivate already desensitized receptors.[1][6][10][11] This leads to a sustained receptor response in the presence of an agonist.

The binding site for Type II PAMs is located within the transmembrane domain of the receptor, at an intersubunit interface.[6] This strategic location allows the modulator to influence the conformational changes associated with channel gating and desensitization.

Caption: Downstream signaling cascade following α7 nAChR potentiation by a PAM.

Experimental Characterization of α7 PAMs

To validate the mechanism of action of a putative α7 PAM, a series of rigorous electrophysiological experiments are required. The two-electrode voltage clamp (TEVC) technique using Xenopus laevis oocytes expressing human α7 nAChRs is a gold-standard method.

Protocol: TEVC Characterization of an α7 PAM

Objective: To determine if a test compound acts as a Type I or Type II PAM by measuring its effect on the EC₅₀ and maximal response of an agonist (ACh) and on the receptor's desensitization rate.

Methodology:

-

Oocyte Preparation & Injection:

-

Harvest and defolliculate oocytes from a Xenopus laevis frog.

-

Inject each oocyte with cRNA encoding the human α7 nAChR subunit.

-

Incubate oocytes for 2-5 days to allow for receptor expression.

-

Rationale: Oocytes are a robust and reliable system for expressing exogenous ion channels, providing a large cell size ideal for two-electrode voltage clamping.

-

-

Electrophysiological Recording Setup:

-

Place a single oocyte in a recording chamber continuously perfused with Ringer's solution. [12] * Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) filled with 3 M KCl.

-

Clamp the oocyte's membrane potential at a holding potential of -60 mV. [12] * Rationale: Voltage clamping allows for the direct measurement of ionic current flowing through the channels at a constant membrane potential, isolating the channel's activity from other cellular electrical events.

-

-

Experimental Procedure:

-

Baseline Agonist Dose-Response: Establish a baseline by applying increasing concentrations of ACh to determine its EC₅₀ and maximal current (Iₘₐₓ). Apply each concentration for a short duration (e.g., 5 seconds) followed by a lengthy washout period (e.g., 2-3 minutes) to allow for full receptor recovery.

-

Co-application with Test Compound: Prepare solutions of ACh at various concentrations mixed with a fixed concentration of the test compound (e.g., 1 µM).

-

PAM Dose-Response: Apply the ACh/test compound solutions to the oocyte, again with sufficient washout periods. Record the peak current and the rate of current decay (desensitization).

-

Rationale: By comparing the ACh dose-response curve in the absence and presence of the test compound, we can quantify the potentiation. A leftward shift in the curve indicates an increase in agonist potency, while an increase in the maximum height of the curve indicates an increase in efficacy.

-

-

Data Analysis:

-

Measure the peak amplitude of the current for each application.

-

Fit the dose-response data to a sigmoidal curve to calculate EC₅₀ and Iₘₐₓ values.

-

Measure the desensitization rate by fitting the decay phase of the current to a single exponential function.

-

Rationale: Quantitative analysis provides the core data to classify the compound.

-

Caption: Experimental workflow for characterizing an α7 PAM using TEVC.

Expected Data Summary

| Parameter | ACh Alone | ACh + Type II PAM (e.g., 1 µM) | Interpretation |

| Agonist EC₅₀ | ~100 µM | ~5 µM | >10-fold leftward shift indicates increased agonist potency. |

| Maximal Response (Iₘₐₓ) | 100% | >500% | Significant increase in maximal current indicates enhanced efficacy. |

| Desensitization Rate (τ) | < 100 ms | > 2000 ms | Dramatic slowing of decay indicates inhibition of desensitization. |

In Vivo Evidence and Therapeutic Context

The mechanism of action described in vitro translates to tangible effects in preclinical animal models. Systemic administration of Type II α7 PAMs has been shown to:

-

Improve Auditory Gating: In models where sensory gating is disrupted (e.g., by amphetamine), α7 PAMs can normalize this deficit, a finding with high relevance for schizophrenia. [4][11]* Enhance Cognition: These compounds have demonstrated efficacy in models of cognitive impairment, such as the novel object recognition task, suggesting potential for treating cognitive deficits in Alzheimer's disease. [1]* Provide Neuroprotection: By augmenting the effects of endogenous acetylcholine and choline, α7 PAMs can be neuroprotective in models of cerebral ischemia. [13] These in vivo results provide strong validation for the therapeutic potential of targeting the α7 nAChR with positive allosteric modulators.

Conclusion

The positive allosteric modulation of the α7 nicotinic acetylcholine receptor is a sophisticated and highly promising mechanism for therapeutic intervention in a variety of CNS disorders. By binding to a distinct transmembrane site, compounds like Type II PAMs fundamentally alter the receptor's gating properties, converting a transient agonist signal into a robust and sustained Ca²⁺ influx. This triggers downstream signaling cascades that enhance neuronal function, synaptic plasticity, and network synchrony. The detailed experimental protocols provided herein offer a clear path for the rigorous characterization of novel chemical entities, such as 1-Phenylcyclobutanecarboxamide, that may operate through this powerful mechanism.

References

-

Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. (n.d.). MDPI. [Link]

-

Allosteric Modulators of the α7 Nicotinic Acetylcholine Receptor. (n.d.). ACS Publications. [Link]

-

Allosteric modulation of nicotinic receptors as a treatment strategy for Alzheimer's disease. (n.d.). PubMed. [Link]

-

Allosteric modulation of nicotinic acetylcholine receptors. (n.d.). PubMed. [Link]

-

Allosteric modulation of nicotinic acetylcholine receptors. (n.d.). Science Primary Literature. [Link]

-

A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization. (n.d.). PubMed. [Link]

-

A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization. (n.d.). NIH. [Link]

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (n.d.). NIH. [Link]

-

Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations. (n.d.). PubMed Central. [Link]

-

Mechanism of action of alpha7 nicotinic acetylcholine receptor positive allosteric modulators. (n.d.). Sophion. [Link]

-

Discovery of Novel, Potent, Brain-Permeable, and Orally Efficacious Positive Allosteric Modulator of α7 Nicotinic Acetylcholine Receptor. (n.d.). ACS Publications. [Link]

-

Critical Molecular Determinants of α7 Nicotinic Acetylcholine Receptor Allosteric Activation. (n.d.). Journal of Biological Chemistry. [Link]

-

A positive allosteric modulator of α7 nAChRs augments neuroprotective effects of endogenous nicotinic agonists in cerebral ischaemia. (n.d.). NIH. [Link]

-

The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. (n.d.). PubMed Central. [Link]

-

An allosteric binding site of the α7 nicotinic acetylcholine receptor revealed in a humanized acetylcholine-binding protein. (n.d.). NIH. [Link]

-

Synthesis and Pharmacological Evaluation of 1-Phenyl-3-Thiophenylurea Derivatives as Cannabinoid Type-1 Receptor Allosteric Modulators. (n.d.). PubMed. [Link]

-

Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. (n.d.). NIH. [Link]

-

In Vivo Pharmacology. (n.d.). BC Cancer Research. [Link]

-

Role of Key Aromatic Residues in the Ligand-binding Domain of α7 Nicotinic Receptors in the Agonist Action of β-Amyloid. (n.d.). NIH. [Link]

-

Mice Deficient in the α7 Neuronal Nicotinic Acetylcholine Receptor Lack α-Bungarotoxin Binding Sites and Hippocampal Fast Nicotinic Currents. (n.d.). PubMed Central. [Link]

-

Discovery of an intrasubunit nicotinic acetylcholine receptor–binding site for the positive allosteric modulator Br-PBTC. (n.d.). NIH. [Link]

-

Synthesis and Evaluation of 1-(1-( - Amanote Research. (n.d.). Amanote. [Link]

-

Positive allosteric modulation of alpha-7 nicotinic receptors promotes cell death by inducing Ca(2+) release from the endoplasmic reticulum. (n.d.). PubMed. [Link]

-

Clinical pharmacokinetics of phenylbutazone. (n.d.). PubMed. [Link]

-

Pharmacokinetics of (+/-)-4-diethylamino-1,1-dimethylbut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate Monohydrochloride Monohydrate. (n.d.). PubMed. [Link]

-

Synthesis and evaluation of new phenyl acrylamide derivatives as potent non-nucleoside anti-HBV agents. (n.d.). PubMed. [Link]

-

In vitro and in vivo anticancer efficacy of the combination of Actinomycin D and resveratrol. (n.d.). PubMed. [Link]

Sources

- 1. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An allosteric binding site of the α7 nicotinic acetylcholine receptor revealed in a humanized acetylcholine-binding protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric modulation of nicotinic receptors as a treatment strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Allosteric modulation of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 9. Mice Deficient in the α7 Neuronal Nicotinic Acetylcholine Receptor Lack α-Bungarotoxin Binding Sites and Hippocampal Fast Nicotinic Currents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Critical Molecular Determinants of α7 Nicotinic Acetylcholine Receptor Allosteric Activation: SEPARATION OF DIRECT ALLOSTERIC ACTIVATION AND POSITIVE ALLOSTERIC MODULATION - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A positive allosteric modulator of α7 nAChRs augments neuroprotective effects of endogenous nicotinic agonists in cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]

A-Technical-Guide-to-Unveiling-the-Therapeutic-Targets-of-1-Phenylcyclobutanecarboxamide

Abstract

1-Phenylcyclobutanecarboxamide represents a novel chemical entity with an unexplored therapeutic potential. This guide outlines a comprehensive, multi-pronged strategy for the identification and validation of its potential therapeutic targets. In the absence of pre-existing biological data, this document serves as a roadmap for drug discovery professionals, detailing a systematic approach that integrates computational, biochemical, and cellular methodologies. We provide in-depth protocols and the underlying scientific rationale for a strategic workflow encompassing in silico prediction, phenotypic screening, target deconvolution, and rigorous validation assays. This guide is designed to empower research scientists and drug development teams to efficiently navigate the complexities of target discovery for novel small molecules, using 1-Phenylcyclobutanecarboxamide as a representative case study.

Introduction: The Therapeutic Potential of Novel Chemical Scaffolds

The discovery of new drugs is often predicated on the exploration of novel chemical matter.[1] 1-Phenylcyclobutanecarboxamide, a compound with a unique three-dimensional structure, presents an opportunity to probe biological systems in ways that may differ from existing therapeutic agents. The phenylcyclobutane core offers a rigid scaffold that can orient the carboxamide functional group in a defined vector, potentially enabling specific and high-affinity interactions with protein targets.

This guide will delineate a strategic and efficient pathway to elucidate the mechanism of action and identify the direct molecular targets of 1-Phenylcyclobutanecarboxamide, a critical first step in its development as a potential therapeutic.[2] Our approach is target-agnostic, beginning with broad, unbiased screens and progressively narrowing the focus to specific, validated targets.

Phase I: In Silico Target Prediction and Hypothesis Generation

Before embarking on extensive laboratory-based screening, computational methods can provide valuable, cost-effective insights into the potential biological activities of a novel compound.[3][4] These in silico approaches leverage the chemical structure of 1-Phenylcyclobutanecarboxamide to predict its likely protein targets based on the principle of chemical similarity.[5]

Ligand-Based Target Prediction

This methodology is founded on the premise that structurally similar molecules often exhibit similar biological activities.[5] By searching large databases of known bioactive compounds (e.g., ChEMBL, PubChem), we can identify molecules with structural or pharmacophoric features similar to 1-Phenylcyclobutanecarboxamide. The known targets of these similar compounds then become a set of initial hypotheses for our test molecule.

Structure-Based Virtual Screening

Should the three-dimensional structure of potential target proteins be known, molecular docking simulations can be employed to predict the binding affinity and mode of 1-Phenylcyclobutanecarboxamide to these proteins.[5] This "reverse docking" approach screens our compound against a library of protein structures to identify those with favorable binding energies, suggesting a potential interaction.[4]

Table 1: Hypothetical In Silico Target Prediction Results for 1-Phenylcyclobutanecarboxamide

| Prediction Method | Predicted Target Class | Representative Predicted Targets | Confidence Score |

| Ligand-Based (Similarity Ensemble) | Kinases | EGFR, ABL1, SRC | 0.78 |

| Ligand-Based (Pharmacophore) | GPCRs | Dopamine D2 Receptor, 5-HT2A Receptor | 0.65 |

| Structure-Based (Reverse Docking) | Proteases | Cathepsin S, MMP-9 | -8.5 kcal/mol (Docking Score) |

Note: The data in this table is hypothetical and for illustrative purposes only.

Phase II: Phenotypic Screening to Identify Biological Activity

Phenotypic screening is a powerful, target-agnostic approach that assesses the effect of a compound on the overall phenotype of a cell or organism, without prior knowledge of the specific molecular target.[6][7][8] This method is particularly valuable for novel compounds as it allows the biological system itself to reveal the most relevant functional consequences of compound treatment.[9]

High-Content Imaging-Based Phenotypic Screening

High-content screening (HCS) utilizes automated microscopy and sophisticated image analysis to quantify multiple phenotypic parameters simultaneously.[6] A panel of diverse human cancer cell lines, for instance, can be treated with 1-Phenylcyclobutanecarboxamide to assess its impact on cell morphology, proliferation, viability, and the expression and localization of key cellular proteins.[7]

Hypothetical Outcome: Treatment of A549 non-small cell lung cancer cells with 1-Phenylcyclobutanecarboxamide (10 µM) results in a significant decrease in cell proliferation and induces a G2/M cell cycle arrest phenotype.

Experimental Protocol: High-Content Phenotypic Screen for Anti-Proliferative Activity

-

Cell Plating: Seed A549 cells in 384-well, black-walled, clear-bottom imaging plates at a density of 2,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat cells with a concentration range of 1-Phenylcyclobutanecarboxamide (e.g., 0.1 nM to 100 µM) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., paclitaxel).

-

Cell Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with Hoechst 33342 (nuclei), Phalloidin-AF488 (actin cytoskeleton), and an antibody against Phospho-Histone H3 (a marker for mitotic cells).

-

Image Acquisition: Acquire images using a high-content imaging system, capturing at least four fields per well.

-

Image Analysis: Use image analysis software to quantify cell number, nuclear morphology, and the percentage of Phospho-Histone H3 positive cells.

Phase III: Target Deconvolution - Identifying the Molecular Target

Following the identification of a compelling cellular phenotype, the next critical step is to determine the specific molecular target(s) responsible for this effect.[8] This process, known as target deconvolution, can be approached using a variety of powerful techniques.[10][11]

Affinity-Based Chemical Proteomics

This approach utilizes a modified version of 1-Phenylcyclobutanecarboxamide to "fish" for its binding partners from a complex protein mixture.[12][13] A common strategy involves immobilizing the compound on a solid support (e.g., agarose beads) and incubating it with cell lysate.[12] Proteins that bind to the compound are then isolated, identified by mass spectrometry, and quantified.[13]

Caption: Workflow for affinity-based target identification.

-

Probe Synthesis: Synthesize an analog of 1-Phenylcyclobutanecarboxamide with a linker arm suitable for conjugation to NHS-activated agarose beads.

-

Cell Lysis: Prepare a native cell lysate from A549 cells using a non-denaturing lysis buffer.

-

Incubation: Incubate the cell lysate with the compound-conjugated beads and control beads (without the compound) for 2-4 hours at 4°C.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins using a competitive binder or by denaturing the proteins with SDS-PAGE sample buffer.

-

Analysis: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them by mass spectrometry.

Genetics-Based Target Identification: CRISPR-Cas9 Screening

CRISPR-Cas9 technology provides a powerful genetic approach to identify genes that, when knocked out, confer resistance or sensitivity to a drug.[14][15][16] A genome-wide CRISPR knockout screen can be performed in the presence of 1-Phenylcyclobutanecarboxamide to identify genes whose loss of function leads to resistance to the compound's anti-proliferative effects. The products of these genes are strong candidates for the direct or indirect targets of the compound.[17]

Caption: CRISPR-Cas9 screen for drug resistance genes.

Phase IV: Target Validation - Confirming the Interaction

Once a list of potential targets has been generated, it is crucial to validate that 1-Phenylcyclobutanecarboxamide directly binds to these proteins and that this binding event is responsible for the observed cellular phenotype.[18][19][20]

Direct Target Engagement Assays

CETSA is a powerful biophysical method to confirm target engagement in a cellular context.[21][22][23] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[24][25] Cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified. A shift in the melting curve in the presence of the compound is strong evidence of direct binding.[24]

-

Compound Treatment: Treat A549 cells with 1-Phenylcyclobutanecarboxamide (e.g., 10x IC50) or vehicle for 1 hour.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

-

Lysis: Lyse the cells by freeze-thawing.

-

Centrifugation: Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes.

-

Quantification: Analyze the soluble fractions by Western blotting using an antibody specific to the putative target protein.

Table 2: Hypothetical CETSA Results for Target X

| Temperature (°C) | % Soluble Target X (Vehicle) | % Soluble Target X (+ Compound) |

| 40 | 100 | 100 |

| 45 | 95 | 98 |

| 50 | 80 | 92 |

| 55 | 50 | 85 |

| 60 | 20 | 60 |

| 65 | 5 | 30 |

Note: The data in this table is hypothetical and for illustrative purposes only.

SPR is a label-free optical technique that provides real-time quantitative data on the binding kinetics and affinity of a small molecule to a purified protein.[26][27][28] The purified putative target protein is immobilized on a sensor chip, and a solution of 1-Phenylcyclobutanecarboxamide is flowed over the surface. The binding interaction is measured as a change in the refractive index at the sensor surface.[27]

Genetic Validation

To definitively link the target to the phenotype, genetic methods such as siRNA-mediated knockdown or CRISPR-Cas9-mediated knockout of the target gene should be employed. If knocking down the target protein recapitulates the anti-proliferative phenotype observed with compound treatment, this provides strong evidence that the compound's activity is mediated through this target.[18]

Conclusion and Future Directions

The systematic approach outlined in this guide provides a robust framework for the identification and validation of the therapeutic targets of a novel chemical entity like 1-Phenylcyclobutanecarboxamide. By integrating computational, phenotypic, proteomic, and genetic approaches, researchers can build a compelling case for a specific mechanism of action. Successful target validation is a critical milestone that paves the way for subsequent lead optimization, preclinical development, and ultimately, the potential to deliver a new therapeutic agent to patients in need.

References

-

A brief introduction to chemical proteomics for target deconvolution. PubMed. Available at: [Link]

-

In Silico Target Prediction for Small Molecules. PubMed. Available at: [Link]

-

Chemical Proteomics for Target Validation. World Preclinical Congress. Available at: [Link]

-

Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains. National Institutes of Health. Available at: [Link]

-

Drug target deconvolution by chemical proteomics. PubMed. Available at: [Link]

-

How CRISPR–Cas9 Screening will revolutionize your drug development programs. Horizon Discovery. Available at: [Link]

-

Phenotypic Screening. Sygnature Discovery. Available at: [Link]

-

The power of sophisticated phenotypic screening and modern mechanism-of-action methods. National Institutes of Health. Available at: [Link]

-

Phenotypic screening. Wikipedia. Available at: [Link]

-

Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains. Nature. Available at: [Link]

-

CRISPR approaches to small molecule target identification. PubMed Central. Available at: [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central. Available at: [Link]

-

(PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. Available at: [Link]

-

A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. Available at: [Link]

-

End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution. ACS Publications. Available at: [Link]

-

Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. Available at: [Link]

-

In Silico Target Prediction. Creative Biolabs. Available at: [Link]

-

In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. MDPI. Available at: [Link]

-

Computational/in silico methods in drug target and lead prediction. PubMed Central. Available at: [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. Available at: [Link]

-

Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

-

Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Technology Networks. Available at: [Link]

-

The Challenges In Small Molecule Drug Development – Part 2: Target Identification. Orion. Available at: [Link]

-

Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. PubMed Central. Available at: [Link]

-

The surface plasmon resonance (SPR) for the study of the targeted... ResearchGate. Available at: [Link]

-

Target Identification and Validation (Small Molecules). University College London. Available at: [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

-

The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Available at: [Link]

-

Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. MDPI. Available at: [Link]

-

Molecular Target Validation in preclinical drug discovery. Drug Discovery World. Available at: [Link]

-

Hitting the right target – validating new approaches for innovative cancer drugs. The Institute of Cancer Research. Available at: [Link]

-

Target Validation. Sygnature Discovery. Available at: [Link]

-

Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. National Institutes of Health. Available at: [Link]

-

How does SPR work in Drug Discovery?. deNOVO Biolabs. Available at: [Link]

-

Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega. Available at: [Link]

-

Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes. MDPI. Available at: [Link]

-

Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

-

CETSA. CETSA. Available at: [Link]

-

Synthesis and Properties of Polyamides Based on 1,1-Bis[4-(4-aminophenoxy)phenyl] cyclohexane. ResearchGate. Available at: [Link]

Sources

- 1. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 5. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. revvity.com [revvity.com]

- 7. sygnaturediscovery.com [sygnaturediscovery.com]

- 8. Phenotypic screening - Wikipedia [en.wikipedia.org]

- 9. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A brief introduction to chemical proteomics for target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Drug target deconvolution by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. europeanreview.org [europeanreview.org]

- 14. horizondiscovery.com [horizondiscovery.com]

- 15. Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]

- 18. wjbphs.com [wjbphs.com]

- 19. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 20. drugtargetreview.com [drugtargetreview.com]

- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 23. news-medical.net [news-medical.net]

- 24. annualreviews.org [annualreviews.org]

- 25. CETSA [cetsa.org]

- 26. researchgate.net [researchgate.net]

- 27. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 28. denovobiolabs.com [denovobiolabs.com]

The Emerging Therapeutic Potential of 1-Phenylcyclobutanecarboxamide Derivatives: A Technical Guide for Drug Discovery

Abstract

The 1-phenylcyclobutanecarboxamide scaffold represents a compelling and underexplored area of medicinal chemistry. Possessing a unique three-dimensional structure conferred by the cyclobutane ring, these derivatives offer novel conformational constraints and property profiles that distinguish them from their more studied acyclic or aromatic counterparts. This technical guide provides an in-depth exploration of the synthesis, pharmacological profile, and structure-activity relationships (SAR) of 1-phenylcyclobutanecarboxamide derivatives and their analogues. A primary focus is placed on their significant potential as inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key therapeutic target for a range of neurological and inflammatory disorders. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental protocols to accelerate research in this promising field.

Introduction: The Significance of the Phenylcyclobutane Core

In the landscape of drug discovery, the quest for novel chemical scaffolds that provide access to new intellectual property and improved pharmacological properties is relentless. Small, strained ring systems, such as cyclobutanes, are particularly intriguing. The 1-phenylcyclobutanecarboxamide core imparts a rigid, well-defined conformation that can enhance binding affinity to biological targets and improve metabolic stability by protecting the amide bond from enzymatic hydrolysis. This structural rigidity can also lead to increased brain permeability and reduced off-target effects, addressing key challenges in modern drug development.

While analogues like phenylcyclopropanecarboxamides have shown promise in areas such as oncology, the focus of this guide is the cyclobutane moiety and its emerging role in modulating the endocannabinoid system.[1] Specifically, derivatives of this class have been identified as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide.[2] By inhibiting FAAH, these compounds elevate endogenous anandamide levels, offering a nuanced therapeutic approach for pain, anxiety, and inflammatory conditions without the side effects associated with direct cannabinoid receptor agonists.[2][3]

Synthetic Strategies and Methodologies

The synthesis of 1-phenylcyclobutanecarboxamide derivatives is primarily contingent on the successful preparation of the key intermediate, 1-phenylcyclobutane-1-carboxylic acid. This can then be coupled with a variety of amines to generate a library of diverse carboxamides.

Synthesis of the Core Intermediate: 1-Phenylcyclobutane-1-carboxylic Acid

A robust and scalable synthesis of the carboxylic acid intermediate is paramount. A common and effective strategy involves the cyclization of phenylacetonitrile with 1,3-dibromopropane, followed by hydrolysis of the resulting nitrile.

The causality behind this experimental choice lies in the reactivity of the benzylic proton of phenylacetonitrile. This proton is sufficiently acidic to be removed by a strong base, generating a nucleophilic carbanion that can readily undergo dialkylation with an appropriate electrophile like 1,3-dibromopropane to form the cyclobutane ring. The subsequent hydrolysis of the nitrile to a carboxylic acid is a standard and high-yielding transformation.

Caption: General synthetic workflow for 1-phenylcyclobutanecarboxamide derivatives.

Detailed Experimental Protocol: Synthesis of 1-Phenylcyclobutane-1-carboxylic Acid

This protocol is a representative example and should be optimized for specific laboratory conditions.

-

Step 1: Synthesis of 1-Phenylcyclobutanecarbonitrile.

-

To a stirred suspension of sodium hydride (2.2 eq) in dry DMF at 0 °C under a nitrogen atmosphere, add a solution of phenylacetonitrile (1.0 eq) in DMF dropwise.

-

Allow the reaction mixture to stir at room temperature for 1 hour.

-

Add 1,3-dibromopropane (1.1 eq) dropwise, maintaining the temperature below 30 °C.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Quench the reaction by the slow addition of water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-phenylcyclobutanecarbonitrile.

-

-

Step 2: Hydrolysis to 1-Phenylcyclobutane-1-carboxylic Acid.

-

To the 1-phenylcyclobutanecarbonitrile (1.0 eq), add a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).

-

Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and pour it onto ice.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-phenylcyclobutane-1-carboxylic acid, which can be further purified by recrystallization.

-

Amide Coupling to Final Derivatives

The final step involves the coupling of 1-phenylcyclobutane-1-carboxylic acid with a selected amine. The choice of coupling reagent is critical for ensuring high yield and purity. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent choice due to its high efficiency and low rate of racemization.[1]

Detailed Experimental Protocol: Amide Coupling

-

To a solution of 1-phenylcyclobutane-1-carboxylic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (N,N-Diisopropylethylamine) (2.5 eq).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Stir at room temperature for 4-12 hours until the reaction is complete (monitored by TLC).

-

Dilute the reaction mixture with water and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the final compound by column chromatography or recrystallization.

Pharmacological Profile and Therapeutic Target: FAAH Inhibition

The primary therapeutic target identified for this class of compounds is Fatty Acid Amide Hydrolase (FAAH). FAAH is an integral membrane enzyme that terminates the signaling of anandamide and other fatty acid amides.[2] Genetic or pharmacological inactivation of FAAH leads to analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the psychotropic side effects of direct CB1 receptor agonists.[2][4]

Caption: Mechanism of action via FAAH inhibition.

Structure-Activity Relationship (SAR) Insights